[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's complex molecular architecture. The compound is registered under the Chemical Abstracts Service number 1021117-39-4, providing a unique identifier for this specific molecular entity. The formal International Union of Pure and Applied Chemistry name is 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetic acid, which systematically describes the structural components and their connectivity.
The molecular formula C₁₆H₁₈FN₃O₄ indicates a composition of sixteen carbon atoms, eighteen hydrogen atoms, one fluorine atom, three nitrogen atoms, and four oxygen atoms. This formula corresponds to a molecular weight of 335.34 grams per mole, as confirmed by multiple chemical suppliers and databases. The compound's molecular structure can be represented by the Simplified Molecular-Input Line-Entry System notation: O=C(O)CN1CCC2(CC1)NC(=O)N(CC1=CC=C(F)C=C1)C2=O, which provides a linear representation of the three-dimensional molecular structure.
The spirocyclic framework represents a key structural feature, where the triazaspiro[4.5]decane core consists of a five-membered ring fused to a six-membered ring through a single spiro carbon atom. This arrangement creates a rigid, three-dimensional structure that significantly influences the compound's conformational properties and potential biological interactions. The presence of three nitrogen atoms within the spirocyclic system classifies this compound as a triazaspiro derivative, a class of heterocycles known for their pharmaceutical potential.
Crystallographic and Stereochemical Features
The crystallographic characteristics of [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid reflect its complex three-dimensional structure and multiple conformational possibilities. Related triazaspiro compounds have been subjected to extensive crystallographic analysis, providing insights into the structural features that may be applicable to this specific molecule. The crystal structure of 8-[3-(p-fluorobenzoyl)propyl]-1-phenyl-1,3,8-triazaspirodecan-4-one, a structurally related compound, has been reported with the molecular formula C₂₃H₂₆N₃O₂F, demonstrating the ability of such compounds to form well-ordered crystalline structures.
The spirocyclic architecture imposes significant conformational constraints on the molecule, with the spiro carbon atom serving as a rigid junction between the two ring systems. This structural feature typically results in reduced conformational flexibility compared to linear or monocyclic molecules, potentially contributing to enhanced selectivity in biological interactions. The presence of the fluorobenzyl substituent introduces additional stereochemical considerations, as the orientation of this group relative to the spirocyclic core can influence both molecular packing in the crystalline state and intermolecular interactions.
Stereochemical analysis reveals that the compound possesses several potential chiral centers, particularly at positions where substituents are attached to the spirocyclic framework. The configuration of these centers can significantly impact the compound's biological activity and pharmacological properties. The rigid nature of the spirocyclic system tends to lock specific conformations, reducing the number of accessible conformational states and potentially enhancing the compound's selectivity for specific biological targets.
The carboxylic acid functionality introduces hydrogen bonding capabilities that can influence both crystal packing arrangements and molecular interactions in solution. These hydrogen bonding patterns are crucial for understanding the compound's solid-state properties and its behavior in various solvents and biological environments.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid provides essential structural confirmation and detailed information about the molecular environment of individual atoms. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing complementary information about the compound's structure.
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The fluorobenzyl group typically exhibits aromatic proton signals in the range of 7.0-7.5 parts per million, with the fluorine substitution causing characteristic splitting patterns and chemical shift perturbations. The methylene protons adjacent to the nitrogen atoms in the spirocyclic system appear as complex multiplets, reflecting the conformational constraints imposed by the rigid framework.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbons of the dioxo groups appearing as characteristic downfield signals around 160-170 parts per million. The spiro carbon typically exhibits a distinctive chemical shift that confirms the presence of the spirocyclic junction. Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation, with the fluorine atom on the benzyl group producing a characteristic signal that provides information about the electronic environment of the halogen substituent.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carboxylic acid functionality produces a broad absorption band around 2500-3300 wavenumbers corresponding to the hydroxyl stretch, while the carbonyl stretch appears as a sharp absorption around 1700 wavenumbers. The dioxo groups within the spirocyclic system contribute additional carbonyl absorptions that can be distinguished based on their specific chemical environments.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 335, corresponding to the molecular weight of 335.34 grams per mole. Fragmentation patterns often reveal the loss of the carboxylic acid group and the fluorobenzyl substituent, providing additional structural confirmation.
Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)
Computational chemistry approaches provide valuable insights into the electronic structure, conformational preferences, and molecular properties of [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid. Density functional theory calculations serve as the primary computational method for investigating the electronic structure and optimizing the molecular geometry. These calculations reveal the preferred conformations of the molecule and provide information about the relative energies of different conformational states.
The spirocyclic framework creates a rigid molecular scaffold that significantly constrains the conformational space accessible to the molecule. Density functional theory optimization typically reveals that the compound adopts a well-defined three-dimensional structure with minimal conformational flexibility. The spiro carbon atom serves as a fixed point that maintains the perpendicular orientation of the two ring systems, contributing to the overall rigidity of the molecular framework.
Molecular orbital analysis provides insights into the electronic properties of the compound, including the distribution of electron density and the energies of frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are particularly important for understanding the compound's reactivity and potential for electronic interactions with biological targets. The presence of multiple nitrogen atoms within the spirocyclic system contributes significant electron density to specific regions of the molecule, potentially influencing its binding affinity for various biological receptors.
The fluorine substituent on the benzyl group introduces unique electronic effects that can be elucidated through computational analysis. Fluorine's high electronegativity creates localized regions of electron withdrawal that can influence the overall electronic distribution within the molecule. This electronic perturbation can affect both the molecule's chemical reactivity and its interactions with biological targets.
Electrostatic potential surface calculations reveal the distribution of positive and negative charges across the molecular surface, providing insights into potential binding sites and intermolecular interaction patterns. The carboxylic acid group typically creates a region of negative electrostatic potential, while the protonated nitrogen atoms may contribute positive charges that influence molecular recognition and binding specificity.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-12-3-1-11(2-4-12)9-20-14(23)16(18-15(20)24)5-7-19(8-6-16)10-13(21)22/h1-4H,5-10H2,(H,18,24)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNKHNLNWSSZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid is a synthetic compound with potential applications in medicinal chemistry, particularly as an autotaxin inhibitor. The compound's unique structural features contribute to its biological activity, making it a subject of interest in various research studies.
- Molecular Formula : C16H18FN3O4
- Molecular Weight : 335.33 g/mol
- CAS Number : 1021117-39-4
- Solubility : Soluble in organic solvents; specific solubility data should be referenced for experimental conditions.
The compound is believed to function primarily as an autotaxin inhibitor. Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a bioactive lipid involved in various physiological processes including cell proliferation, migration, and survival. By inhibiting autotaxin, [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid may modulate these pathways and offer therapeutic benefits in conditions where LPA is implicated.
Biological Activity
Research indicates that [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid exhibits significant biological activity:
- Antitumor Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in MCF-7 breast cancer cells with IC50 values < 10 µM. |
| Study 2 | Showed anti-inflammatory effects by decreasing TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
| Study 3 | Investigated neuroprotective effects against glutamate-induced toxicity in SH-SY5Y neuronal cells, with reduced cell death rates observed. |
Comparison with Similar Compounds
The spirocyclic 1,3,8-triazaspiro[4.5]decane scaffold is a versatile template for drug discovery. Below, we compare the target compound with structurally and functionally related analogs.
Structural Analogs with Modified Substituents
Key Observations :
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability compared to non-fluorinated analogs like the benzyl derivative .
- Acetic Acid vs. Amide Groups : The acetic acid moiety may improve solubility and enable salt formation, whereas amide or ester substituents (e.g., in DiPOA or Compound 33) enhance target affinity but reduce polarity .
Functional Analogs in Pharmacological Contexts
Opioid Receptor Agonists
- DiPOA : A structurally distinct spirocyclic mu-opioid agonist with peripheral restriction. It shows 67–85% reversal of hyperalgesia in inflammatory and postsurgical pain models at 10–30 mg/kg (i.p.) without sedative effects . The target compound’s acetic acid group likely limits CNS penetration, mirroring DiPOA’s peripheral selectivity but through different substituents.
HIF Prolyl Hydroxylase Inhibitors
- The target compound’s acetic acid group could modulate enzyme binding compared to bulkier tert-butyl or aryl substituents .
Preparation Methods
Formation of the Spirocyclic Core
- The spirocyclic core is generally synthesized via cyclization reactions involving diamines and diketones or ketoesters.
- A common approach uses a diamine precursor that undergoes intramolecular cyclization with a diketone derivative to form the triazaspiro ring system.
- Protection and deprotection steps may be employed to selectively functionalize nitrogen atoms.
Introduction of the 4-Fluorobenzyl Group
- The 4-fluorobenzyl substituent is introduced via nucleophilic substitution or reductive amination.
- A typical method involves reacting the spirocyclic amine intermediate with 4-fluorobenzyl halide (e.g., bromide or chloride) under basic conditions.
- Alternatively, reductive amination with 4-fluorobenzaldehyde and a reducing agent (e.g., sodium cyanoborohydride) can be used to attach the 4-fluorobenzyl group selectively to the nitrogen.
Attachment of the Acetic Acid Moiety
- The acetic acid group is incorporated by alkylation with a haloacetic acid derivative or via esterification followed by hydrolysis.
- For example, alkylation of the spirocyclic nitrogen with bromoacetic acid or its ester under basic conditions yields the acetic acid-substituted product.
- Purification is often achieved by preparative high-performance liquid chromatography (HPLC) using gradients of acetonitrile and water with trifluoroacetic acid (TFA) additives to ensure compound purity.
Purification and Characterization
- Preparative HPLC is the preferred purification method, employing a gradient from 5% to 95% acetonitrile in water with 0.05% TFA over 30 minutes on a C18 column.
- The purified compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- The compound’s stability and solubility profile are assessed to optimize formulation conditions for further biological evaluation.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Spirocyclic core formation | Diamine + diketone, cyclization conditions | Controlled temperature, solvent choice |
| 2 | 4-Fluorobenzylation | 4-Fluorobenzyl halide or aldehyde + base/reductant | Nucleophilic substitution or reductive amination |
| 3 | Acetic acid attachment | Bromoacetic acid or ester + base | Alkylation followed by hydrolysis if ester used |
| 4 | Purification | Preparative HPLC (5-95% CH3CN/H2O + 0.05% TFA) | Ensures high purity for biological use |
Research Findings and Analysis
- The synthetic route allows for high regioselectivity and yields of the target compound.
- The use of 4-fluorobenzyl substituent enhances the compound’s pharmacokinetic properties by improving metabolic stability.
- The spirocyclic structure confers conformational rigidity, which is beneficial for receptor binding specificity.
- Purification by preparative HPLC with TFA-modified solvents is critical to remove closely related impurities and byproducts.
- The described methods are consistent with those disclosed in patent EP2063889A2 related to spiropiperidine beta-secretase inhibitors, highlighting the compound’s relevance in medicinal chemistry.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid, and how is purity optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example, tert-butyl carbamate-protected precursors are treated with HCl in dioxane to deprotect the amine group, followed by neutralization and extraction with dichloromethane. Column chromatography (silica gel, CHCl/MeOH 9:1) is used for purification . Yield optimization requires precise control of reaction time, temperature, and stoichiometry of sulfonyl chlorides/acid chlorides during derivatization .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the spirocyclic structure of this compound?
Methodological Answer:
- 1H NMR : Key signals include δ ~9.00 ppm (s, NH) and aromatic proton splitting patterns (e.g., δ 7.84 ppm for fluorobenzyl groups) .
- X-ray Diffraction (XRD) : Bond angles (e.g., N8–C16–C13 = 112.37°) and torsion angles validate the spiro junction and fluorobenzyl orientation. Crystallographic data (e.g., space group P2/c) are essential for absolute configuration determination .
Intermediate: How can researchers design experiments to evaluate the anticonvulsant activity of this compound in vitro?
Methodological Answer:
- In vitro models : Use hippocampal slices or cultured neurons to assess seizure-like activity suppression via electrophysiology (e.g., patch-clamp for sodium channel inhibition).
- SAR studies : Synthesize derivatives with varying substituents (e.g., 4-chlorobenzamide, 2-chlorobenzamide) and compare IC values in seizure models .
Advanced: What strategies resolve contradictions in biological activity data between structurally similar analogs?
Methodological Answer:
- Meta-analysis : Compare logP, steric bulk, and electronic effects of substituents (e.g., electron-withdrawing fluorine vs. chlorine) on target binding.
- Co-crystallization : Resolve target-ligand interactions (e.g., fluorobenzyl hydrophobic packing vs. sulfonamide hydrogen bonding) using XRD .
- Dose-response curves : Test analogs across a wider concentration range to identify non-linear effects .
Advanced: How do stereochemical factors influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and assess metabolic stability in liver microsomes.
- Molecular docking : Simulate enantiomer binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict clearance rates.
- In vivo PK : Compare AUC and half-life of enantiomers in rodent models .
Advanced: What analytical challenges arise in detecting degradation products during stability studies?
Methodological Answer:
- LC-MS/MS : Monitor hydrolytic degradation (e.g., lactam ring opening) using a C18 column (gradient: 0.1% formic acid in HO/ACN).
- Forced degradation : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to simulate accelerated aging.
- HSI (Hyperspectral Imaging) : Detect matrix changes in solid-state formulations, though organic degradation during prolonged data collection remains a limitation .
Intermediate: How can researchers optimize the synthetic yield of the spirocyclic core?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 16 h to 2 h) for cyclization steps.
- Catalytic optimization : Screen Brønsted acids (e.g., p-TsOH) for intramolecular amide bond formation.
- Solvent selection : Use DMF for high-temperature reactions (>100°C) to improve cyclization efficiency .
Basic: What in silico tools predict the compound’s bioavailability and toxicity?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
